(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134710
InChI: InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H16O4S
Molecular Weight: 208.28 g/mol

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

CAS No.:

Cat. No.: VC20134710

Molecular Formula: C8H16O4S

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate -

Specification

Molecular Formula C8H16O4S
Molecular Weight 208.28 g/mol
IUPAC Name [(1S)-1-(oxan-4-yl)ethyl] methanesulfonate
Standard InChI InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Standard InChI Key QMZSWBBFLNXFLC-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1CCOCC1)OS(=O)(=O)C
Canonical SMILES CC(C1CCOCC1)OS(=O)(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(S)-1-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate belongs to the class of methanesulfonate esters, featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethyl group bearing a methanesulfonyloxy moiety. The chiral (S)-configuration at the ethyl carbon distinguishes it from its enantiomer, which may exhibit divergent reactivity in stereoselective reactions.

Key Structural Features:

  • Molecular Formula: C₈H₁₆O₄S

  • Molecular Weight: 208.28 g/mol

  • IUPAC Name: [(1S)-1-(oxan-4-yl)ethyl] methanesulfonate

  • Stereochemistry: The (S)-configuration is confirmed by its Standard InChIKey (QMZSWBBFLNXFLC-ZETCQYMHSA-N), which encodes the absolute stereochemistry.

Physical Properties

While experimental data for this specific enantiomer remain limited, analogs such as tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) provide insight into its behavior:

PropertyValueSource Compound
Boiling Point329.1±31.0 °C (Predicted) Tetrahydro-2H-pyran-4-yl methanesulfonate
Density1.26±0.1 g/cm³ (Predicted) Tetrahydro-2H-pyran-4-yl methanesulfonate
SolubilitySlightly soluble in DMSO, methanol Tetrahydro-2H-pyran-4-yl methanesulfonate
StabilityMoisture-sensitive Tetrahydro-2H-pyran-4-yl methanesulfonate

The chiral center likely influences crystallinity and melting point, though empirical data for the (S)-enantiomer are pending further characterization.

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can be approached via functionalization of the tetrahydropyran ring. A plausible retrosynthetic pathway involves:

  • Chiral Alcohol Precursor: (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol, obtained through asymmetric reduction or enzymatic resolution.

  • Methanesulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

Preparation of (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol

The chiral alcohol precursor may be synthesized via:

  • Asymmetric Catalytic Hydrogenation: Using a chiral catalyst (e.g., Ru-BINAP) to reduce 1-(tetrahydro-2H-pyran-4-yl)ethanone.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic alcohols .

Methanesulfonylation

Reaction conditions:

  • Reagents: Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: ~85% (estimated based on analogous reactions)

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of MsCl, displacing chloride and forming the sulfonate ester .

Applications in Organic Synthesis and Drug Development

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral building block for:

  • Pharmaceutical Intermediates: Synthesis of tubulin polymerization inhibitors (e.g., 2-amino-3,4,5-trimethoxybenzophenones) and cardiotonics (e.g., 4-alkyl-2(1H)-quinazolinones) .

  • Chiral Auxiliaries: Facilitating stereocontrol in aldol and Mannich reactions.

Case Study: Antiviral Agents

Recent studies highlight its role in synthesizing pteridinone derivatives, which act as Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis . The chiral methanesulfonate group enhances metabolic stability compared to hydroxyl precursors .

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (S) vs. (R)

Property(S)-Enantiomer(R)-Enantiomer
Biological ActivityHigher affinity for TLR7 Reduced activity in assays
Synthetic UtilityPreferred in asymmetric synthesisLimited applications

Related Methanesulfonates

  • 2-(Oxan-2-yl)ethyl Methanesulfonate (CAS 133243-83-1): Lacks a chiral center but shares applications in alkylation reactions .

  • Tetrahydro-2H-pyran-4-yl Methanesulfonate (CAS 134419-59-3): Non-chiral analog used in nitroacetophenone synthesis .

Future Directions and Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing nickel- or palladium-catalyzed methods to improve enantiomeric excess (ee).

  • Prodrug Design: Leveraging its sulfonate group for enhanced bioavailability of antiviral agents .

  • Stability Enhancements: Co-crystallization with stabilizers to mitigate moisture sensitivity .

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